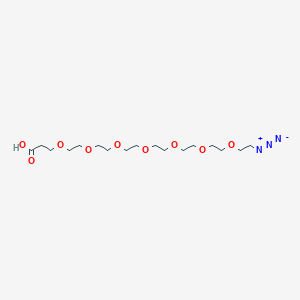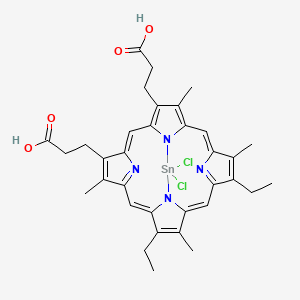
Fluorescein (FAM) amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is particularly adept at labeling peptides, proteins, and nucleic acids, making it an invaluable tool for studying cellular functions and protein-protein interactions. Its high sensitivity and low background fluorescence make it ideal for advanced techniques such as immunohistochemistry, flow cytometry, and in situ hybridization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
FAM amine, 5-isomer, is synthesized through a series of chemical reactions involving fluorescein. The compound contains a linker arm with an aliphatic amine group, which enhances its reactivity. The synthesis typically involves the following steps:
Fluorescein Derivatization: Fluorescein is first modified to introduce reactive groups.
Amine Introduction: An aliphatic amine group is introduced through reactions with electrophilic reagents like activated esters or epoxides.
Purification: The final product is purified using techniques such as NMR and HPLC-MS to ensure high purity (≥95%).
Industrial Production Methods
Industrial production of FAM amine, 5-isomer, follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of fluorescein are derivatized and reacted with amine groups.
Quality Control: Rigorous quality control measures, including NMR and HPLC-MS, are employed to ensure the product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
FAM amine, 5-isomer, undergoes various chemical reactions, including:
Substitution Reactions: Reacts with electrophilic reagents like activated esters and epoxides.
Enzymatic Transamination: The compound can participate in enzymatic transamination reactions.
Reductive Amination: Involves the reduction of imines to amines.
Common Reagents and Conditions
Electrophilic Reagents: Activated esters, epoxides.
Enzymes: Transaminases for enzymatic transamination.
Reducing Agents: Used in reductive amination reactions.
Major Products
The major products formed from these reactions include labeled peptides, proteins, and nucleic acids, which are used in various biomedical applications .
Aplicaciones Científicas De Investigación
FAM amine, 5-isomer, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling peptides, proteins, and nucleic acids to study cellular functions and protein-protein interactions.
Medicine: Utilized in diagnostic techniques such as immunohistochemistry and flow cytometry.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.
Mecanismo De Acción
FAM amine, 5-isomer, exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (490 nm) and emits light at a different wavelength (513 nm), making it highly sensitive for detecting and labeling biomolecules . The presence of the aliphatic amine group enhances its reactivity with carboxylic acids, activated NHS esters, and other carbonyl groups, facilitating its use in various labeling and detection techniques .
Comparación Con Compuestos Similares
Similar Compounds
Fluoresceinamine: Similar to FAM amine, 5-isomer, but lacks the aliphatic amine linker arm, making it less reactive.
FAM amine, 6-isomer: Another isomer of FAM amine with similar properties but different spatial arrangement.
Uniqueness
FAM amine, 5-isomer, stands out due to its high reactivity, exceptional sensitivity, and low background fluorescence. The presence of the aliphatic amine linker arm makes it more versatile and reactive compared to other similar compounds .
Propiedades
Fórmula molecular |
C27H27ClN2O6 |
|---|---|
Peso molecular |
511.0 g/mol |
Nombre IUPAC |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride |
InChI |
InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H |
Clave InChI |
YMNCSJRUUHHNGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)NCCCCCC[NH3+])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


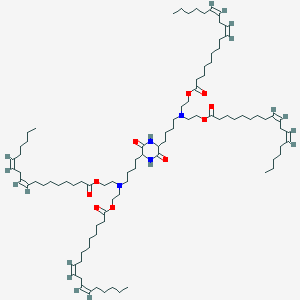

![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)
![1-[(1R,2S,4S)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one](/img/structure/B11931888.png)
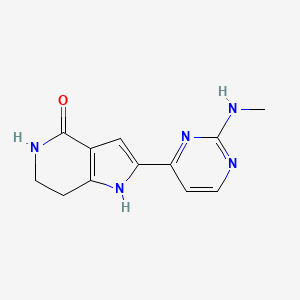

![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)
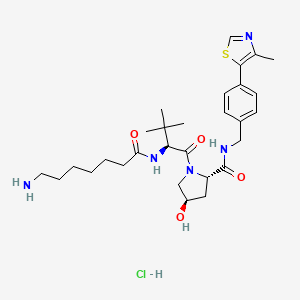
![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)

